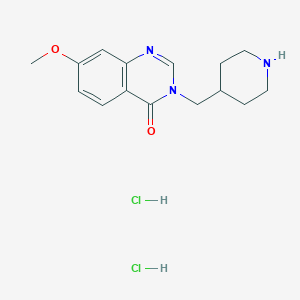

7-甲氧基-3-(哌啶-4-基甲基)喹唑啉-4-酮;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of quinazolinone, a class of nitrogen-containing heterocycles . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

Quinazolinones are noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis

Quinazolinones include a benzene ring fused with 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Chemical Reactions Analysis

An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .科学研究应用

抗肿瘤特性

7-甲氧基喹唑啉酮衍生物在抗肿瘤研究中显示出巨大的潜力。一项研究重点介绍了一种新型抗肿瘤先导物 7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮,证明了其抑制肿瘤细胞增殖、诱导细胞凋亡和破坏肿瘤脉管系统的能力,使其成为一种有前景的抗癌剂 (Cui 等,2017)。

镇痛和抗炎活性

已对合成的喹唑啉酮化合物进行了镇痛和抗炎活性测试。对各种喹唑啉-4(3H)-酮衍生物(包括具有甲氧基苯基取代基的衍生物)的研究表明具有显着的镇痛和抗炎作用,一些化合物显示出与标准药物相当或更强的活性 (Alagarsamy & Gopinath,2011)。

生化途径中的抑制剂

含有喹唑啉酮结构的化合物已被确定为鸟苷单磷酸脱氢酶 II 型 (IMPDH II) 的有效抑制剂,IMPDH II 是嘌呤核苷酸生物合成途径中的关键酶 (Birch 等,2005)。这种抑制对于开发治疗各种疾病(包括癌症)的疗法至关重要。

糖尿病治疗潜力

对二肽基肽酶-4 抑制剂(一类用于糖尿病治疗的药物)的研究包括 7-甲氧基喹唑啉酮的衍生物。例如,对 BI 1356(一种新型二肽基肽酶 (DPP)-4 抑制剂)的研究表明,它比其他抑制剂更有效地抑制 DPP-4,并有可能成为 2 型糖尿病的每日一次治疗药物 (Thomas 等,2009)。

合成和化学分析

有大量研究集中在 7-甲氧基喹唑啉酮化合物及其类似物的合成上。这些研究旨在完善合成工艺、提高产率并开发适合工业要求的方法,为这些化合物更广泛的应用的可扩展性做出贡献 (肖凯,2013)。

作用机制

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa , suggesting that they may target bacterial cell adhesion and exopolysaccharide production pathways .

Mode of Action

Related quinazolinone compounds have been shown to interact with their targets by inhibiting biofilm formation and decreasing cell surface hydrophobicity, thereby compromising bacterial cell adhesion . They also curtail the production of exopolysaccharides, which constitute a major component of the matrix binding biofilm components together .

Biochemical Pathways

Related quinazolinone compounds have been shown to inhibit the quorum sensing system in pseudomonas aeruginosa , which regulates biofilm formation and other virulence factors .

Result of Action

Related quinazolinone compounds have been shown to inhibit biofilm formation and decrease other virulence factors in pseudomonas aeruginosa without affecting bacterial growth . This suggests that they may have a promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .

未来方向

Quinazolinones have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they could be used for the development of novel agents against various diseases .

属性

IUPAC Name |

7-methoxy-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2.2ClH/c1-20-12-2-3-13-14(8-12)17-10-18(15(13)19)9-11-4-6-16-7-5-11;;/h2-3,8,10-11,16H,4-7,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUOJCDYAKEQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCNCC3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2450551.png)

![7,8-dimethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450559.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-propylacetamide](/img/structure/B2450563.png)

![2-(3-(4-ethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)-N,N-dipropylacetamide](/img/structure/B2450567.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2450568.png)

![3-[(4-Bromophenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2450569.png)

![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2450570.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2450572.png)

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid;hydrochloride](/img/structure/B2450573.png)